22-34-Gastrin I (pig), 22-l-leucine-
Overview
Description
22-34-Gastrin I (pig), 22-l-leucine- is a shorter version of human gastrin derived from amino acids 5-17 of the parent peptide. It is a ligand for the cholecystokinin-2 (CCK-2) receptor and is of clinical interest for targeting CCK-2 receptor-expressing tumors . The sequence of Minigastrin I is H-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Minigastrin I involves solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a stepwise manner, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Minigastrin I follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, typically involving preparative HPLC to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Minigastrin I can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, converting methionine sulfoxide back to methionine.
Substitution: Amino acid residues in Minigastrin I can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reduction reactions.
Substitution: Amino acid substitution is typically achieved during the synthesis process using different amino acid derivatives.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Various analogs of Minigastrin I with altered amino acid sequences.
Scientific Research Applications
Minigastrin I has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and receptor binding, particularly with the CCK-2 receptor.
Mechanism of Action
Minigastrin I exerts its effects by binding to the cholecystokinin-2 (CCK-2) receptor, which is overexpressed in certain types of tumors. Upon binding, it activates intracellular signaling pathways that can influence cell growth and proliferation. This makes it a valuable tool for targeting and imaging CCK-2 receptor-expressing tumors .
Comparison with Similar Compounds
Minigastrin I is compared with other similar compounds, such as:
DOTA-MGS5: A minigastrin analog with improved stability and affinity for the CCK-2 receptor.
CP04: Another analog with modifications to enhance stability and reduce kidney accumulation.
DOTA-CCK-66: A derivative designed for better in vivo stability and tumor-to-organ contrast in imaging applications.
These analogs highlight the uniqueness of Minigastrin I in terms of its sequence and receptor affinity, while also demonstrating the potential for further optimization to improve its therapeutic and diagnostic applications.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H99N15O26S/c1-37(2)30-44(75)65(106)81-47(19-24-58(94)95)68(109)83-49(21-26-60(98)99)70(111)85-50(22-27-61(100)101)71(112)84-48(20-25-59(96)97)69(110)82-46(18-23-57(92)93)67(108)79-38(3)64(105)88-53(32-40-14-16-42(90)17-15-40)66(107)78-36-56(91)80-54(33-41-35-77-45-13-9-8-12-43(41)45)73(114)86-51(28-29-116-4)72(113)89-55(34-62(102)103)74(115)87-52(63(76)104)31-39-10-6-5-7-11-39/h5-17,35,37-38,44,46-55,77,90H,18-34,36,75H2,1-4H3,(H2,76,104)(H,78,107)(H,79,108)(H,80,91)(H,81,106)(H,82,110)(H,83,109)(H,84,112)(H,85,111)(H,86,114)(H,87,115)(H,88,105)(H,89,113)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t38-,44-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSUIUNCTPSRLR-SOLHVGTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H99N15O26S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1646.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54405-27-5 | |
Record name | 22-34-Gastrin I (pig), 22-l-leucine- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054405275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22-34-Gastrin I (pig), 22-l-leucine- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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